molecular formula C13H21N3 B12894276 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B12894276
M. Wt: 219.33 g/mol
InChI Key: RBARIJYJNBCMIR-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that features a unique structure combining a cyclobutyl group and a hexahydropyrazolo[3,4-b]azepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a cyclobutyl-substituted hydrazine and an ethyl-substituted azepine, the reaction proceeds through a series of condensation and cyclization steps, often requiring catalysts and specific temperature and pressure conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing impurities and optimizing the overall efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert the compound into its fully saturated analogs.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Various nucleophiles, such as halides, amines, and alcohols, under appropriate conditions (e.g., temperature, solvent).

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, it serves as a versatile intermediate in organic synthesis.

    Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding, contributing to the development of new biochemical assays.

    Medicine: The compound’s potential pharmacological properties are being investigated for therapeutic applications, including as a possible lead compound for drug development.

    Industry: In materials science, it may be used in the design of novel polymers and advanced materials with specific mechanical and chemical properties.

Mechanism of Action

The mechanism by which 3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine exerts its effects is primarily through its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate activity by binding to active sites or allosteric sites. The pathways involved often depend on the specific application, whether it be inhibiting an enzyme in a biochemical pathway or activating a receptor in a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclobutyl-1-ethyl-1H-pyrazole-5-carboxylic acid: Shares a similar cyclobutyl and pyrazole structure but differs in the presence of a carboxylic acid group.

    3-Cyclobutyl-1-ethyl-1,2,4-oxadiazol-5-amine: Contains a cyclobutyl group and an oxadiazole ring, offering different chemical properties and reactivity.

Uniqueness

3-Cyclobutyl-1-ethyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is unique due to its hexahydropyrazolo[3,4-b]azepine core, which provides a distinct three-dimensional structure and electronic configuration. This uniqueness makes it a valuable compound for exploring new chemical space and developing novel applications in various scientific fields.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

3-cyclobutyl-1-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C13H21N3/c1-2-16-13-11(8-3-4-9-14-13)12(15-16)10-6-5-7-10/h10,14H,2-9H2,1H3

InChI Key

RBARIJYJNBCMIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCCN2)C(=N1)C3CCC3

Origin of Product

United States

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